3-(3-Fluorophenyl)pyridin-2-amine
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Overview
Description
3-(3-Fluorophenyl)pyridin-2-amine is a fluorinated aromatic amine compound. The presence of a fluorine atom in the phenyl ring and an amine group in the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated compounds are often of interest in medicinal chemistry due to their enhanced metabolic stability and ability to modulate biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making this method widely applicable.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(3-Fluorophenyl)pyridin-2-amine, often involves the use of fluorinating agents such as AlF3 and CuF2 at high temperatures (450-500°C) . This method allows for the efficient introduction of fluorine atoms into the aromatic ring, resulting in high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-Fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its metabolic stability and ability to modulate biological activity.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Fluoropyridin-2-amine
- 4-Fluoropyridin-2-amine
Comparison
3-(3-Fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, this compound may exhibit different metabolic stability and binding affinities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-14-11(10)13/h1-7H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPQKXZOZJQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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